molecular formula C7H4BrNO4 B098254 3-Bromo-2-hydroxy-5-nitrobenzaldehyde CAS No. 16789-84-7

3-Bromo-2-hydroxy-5-nitrobenzaldehyde

Cat. No. B098254
M. Wt: 246.01 g/mol
InChI Key: BESBCGANGAEHPM-UHFFFAOYSA-N
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Patent
US09095590B2

Procedure details

Into an appropriately sized pressure bottle was placed commercially available 3-bromo-2-hydroxy-5-nitrobenzaldehyde (2.46 gm, 10.00 mmol), iodomethane (6.23 mL, 100 mmol), silver oxide (2.317 g, 10.00 mmol) and acetonitrile (50 mL). The bottle was sealed and heated with stirring at 50° C. for 2 h. The reaction mixture was filtered through celite and the filtrate concentrated to give a solid residue that was triturated with hexane, collected by filtration and dried. The resulting solid was purified by silica gel chromatography (hexane-ethylacetate) to give the title compound (1.2 g, 46%).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
6.23 mL
Type
reactant
Reaction Step Two
Quantity
2.317 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:13])=[C:4]([CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)[CH:5]=[O:6].I[CH3:15]>[Ag]=O.C(#N)C>[Br:1][C:2]1[C:3]([O:13][CH3:15])=[C:4]([CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=C(C1)[N+](=O)[O-])O
Step Two
Name
Quantity
6.23 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
2.317 g
Type
catalyst
Smiles
[Ag]=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid residue that
CUSTOM
Type
CUSTOM
Details
was triturated with hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by silica gel chromatography (hexane-ethylacetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=C(C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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